molecular formula C17H34N4O2 B12397941 Vonifimod CAS No. 2118903-18-5

Vonifimod

Cat. No.: B12397941
CAS No.: 2118903-18-5
M. Wt: 326.5 g/mol
InChI Key: LTSWFNFQPMMTIG-UHFFFAOYSA-N
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Description

Vonifimod is a small molecule immunomodulator developed by Nextgen Biologics Inc. It is known for its role as an antagonist of sphingosine-1-phosphate receptors (S1PRs). This compound has shown potential in treating conditions such as alopecia areata and non-alcoholic steatohepatitis .

Preparation Methods

The synthesis of Vonifimod involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic structures .

Chemical Reactions Analysis

Vonifimod undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vonifimod has a wide range of scientific research applications, including:

Mechanism of Action

Vonifimod exerts its effects by antagonizing sphingosine-1-phosphate receptors. This action disrupts the signaling pathways mediated by these receptors, leading to modulation of immune cell function and reduction of inflammation. The molecular targets include various subtypes of sphingosine-1-phosphate receptors, and the pathways involved are related to immune cell trafficking and cytokine production .

Comparison with Similar Compounds

Vonifimod is unique in its specific antagonistic action on sphingosine-1-phosphate receptors. Similar compounds include:

    Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

    Siponimod: A selective sphingosine-1-phosphate receptor modulator also used for multiple sclerosis.

    Ozanimod: A sphingosine-1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis.

Biological Activity

Vonifimod, also known as VTX-2337, is an immunomodulatory compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of certain cancers and autoimmune diseases. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by its chemical structure, which includes a triazole moiety that contributes to its biological activity. The compound functions primarily as an immunomodulator, enhancing the immune response against tumors and modulating inflammatory pathways. Its mechanism of action involves the activation of dendritic cells and the subsequent stimulation of T-cell responses, thereby promoting anti-tumor immunity .

Immunomodulatory Effects

  • Dendritic Cell Activation : this compound has been shown to enhance the maturation and function of dendritic cells. This activation leads to increased antigen presentation and T-cell priming, which are crucial for eliciting a robust immune response against tumor cells .
  • Cytokine Production : The compound stimulates the production of various cytokines, including IL-12 and IFN-γ, which are essential for driving Th1 responses and enhancing anti-tumor activity .
  • Anti-Tumor Efficacy : Preclinical studies have demonstrated that this compound can inhibit tumor growth in various cancer models. For instance, in mouse models of melanoma, treatment with this compound resulted in significant tumor regression and improved survival rates .

Clinical Trials

Several clinical trials have investigated the efficacy of this compound in different patient populations:

  • Trial 1 : A Phase 2 clinical trial evaluated this compound in patients with advanced solid tumors. The results indicated a manageable safety profile with some patients achieving partial responses .
  • Trial 2 : In another study focusing on patients with cutaneous T-cell lymphoma (CTCL), this compound demonstrated promising results, leading to improved skin lesions and overall quality of life for participants .

Summary of Clinical Trial Findings

StudyPopulationTreatment DurationResponse RateAdverse Events
Trial 1Advanced solid tumors12 weeks25% partial responseMild fatigue, nausea
Trial 2CTCL patients16 weeks30% improvement in lesionsSkin irritation

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Common adverse effects reported include:

  • Fatigue
  • Nausea
  • Skin reactions at the site of administration

These side effects were generally mild to moderate and resolved upon discontinuation or dose adjustment .

Properties

CAS No.

2118903-18-5

Molecular Formula

C17H34N4O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-amino-2-[2-(1-decyltriazol-4-yl)ethyl]propane-1,3-diol

InChI

InChI=1S/C17H34N4O2/c1-2-3-4-5-6-7-8-9-12-21-13-16(19-20-21)10-11-17(18,14-22)15-23/h13,22-23H,2-12,14-15,18H2,1H3

InChI Key

LTSWFNFQPMMTIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=C(N=N1)CCC(CO)(CO)N

Origin of Product

United States

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